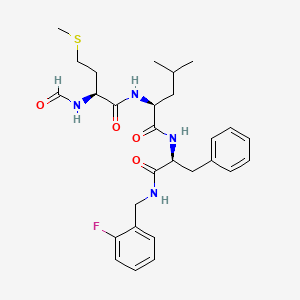
(S)-N-((S)-1-(2-fluorobenzylamino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-formamido-4-(methylthio)butanamido)-4-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is a synthetic peptide derivative known for its role as a chemotactic agent. It is a C-terminal blocked derivative of the chemotactic tripeptide N-Formyl-Met-Leu-Phe, which is widely used to study human formyl peptide receptors and their functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Met-Leu-Phe-o-fluorobenzylamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The formylation of the N-terminal methionine and the attachment of the o-fluorobenzylamide group are key steps in the synthesis .
Industrial Production Methods
While specific industrial production methods for N-Formyl-Met-Leu-Phe-o-fluorobenzylamide are not widely documented, the general principles of peptide synthesis apply. These include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product isolation .
Analyse Chemischer Reaktionen
Types of Reactions
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target the formyl group or other reducible moieties.
Substitution: The peptide can participate in substitution reactions, particularly at the o-fluorobenzylamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the peptide, as well as substituted analogs with modified functional groups .
Wissenschaftliche Forschungsanwendungen
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide has several scientific research applications:
Chemistry: It is used to study peptide synthesis, modification, and structure-activity relationships.
Biology: The compound is employed in research on chemotaxis, particularly in studying the behavior of neutrophils and other immune cells.
Medicine: It serves as a tool to investigate inflammatory responses and the role of formyl peptide receptors in various diseases.
Industry: The peptide is used in the development of diagnostic assays and therapeutic agents targeting immune responses
Wirkmechanismus
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide exerts its effects by binding to formyl peptide receptors on the surface of immune cells, such as neutrophils. This binding triggers a cascade of intracellular signaling events, leading to chemotaxis, activation of respiratory burst, and secretion of lysosomal enzymes. The compound’s interaction with these receptors involves G protein-coupled receptor pathways, which are crucial for mediating its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Formyl-Met-Leu-Phe: The parent compound, known for its potent chemotactic properties.
N-Formyl-Met-Ile-Phe-Leu: A similar peptide with variations in the amino acid sequence, affecting its receptor binding and activity.
N-Formyl-Met-Ile-Val-Ile-Leu: Another analog with distinct chemotactic properties and receptor interactions
Uniqueness
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is unique due to the presence of the o-fluorobenzylamide group, which enhances its stability and receptor binding affinity. This modification allows for more precise probing of formyl peptide receptor functions and offers potential advantages in therapeutic applications .
Eigenschaften
Molekularformel |
C28H37FN4O4S |
|---|---|
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C28H37FN4O4S/c1-19(2)15-24(32-27(36)23(31-18-34)13-14-38-3)28(37)33-25(16-20-9-5-4-6-10-20)26(35)30-17-21-11-7-8-12-22(21)29/h4-12,18-19,23-25H,13-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,36)(H,33,37)/t23-,24-,25-/m0/s1 |
InChI-Schlüssel |
LTOZIPKEOGLEJO-SDHOMARFSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2F)NC(=O)[C@H](CCSC)NC=O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2F)NC(=O)C(CCSC)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



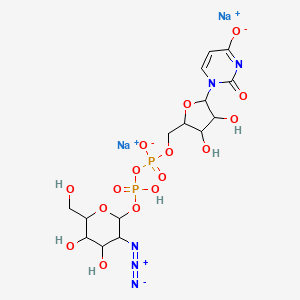
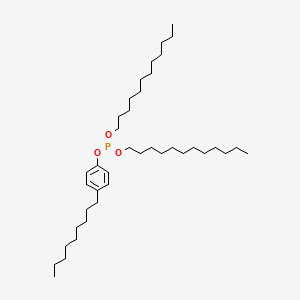

![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
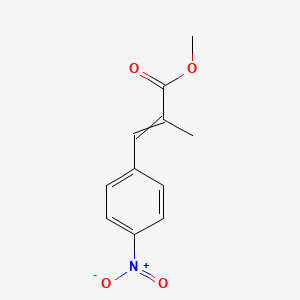
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
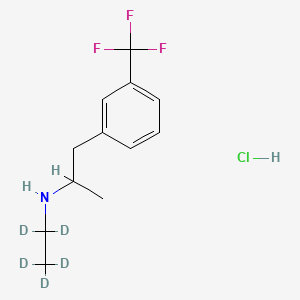
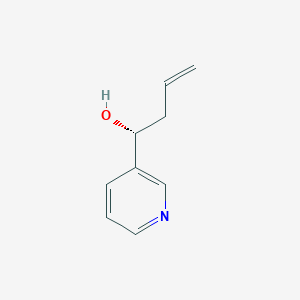
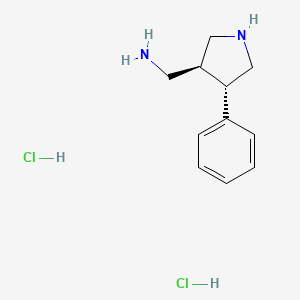
![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)
